molecular formula C26H19FN4O3S B11274390 1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B11274390
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: HDYLXZJZDMQGHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring:

  • Core structure: A 1,6-dihydropyridazine ring with a 6-oxo group.
  • Substituents:
    • 4-Fluorophenyl at position 1.
    • Methoxy group at position 2.
    • Carboxamide linkage at position 3, connected to a 4-(6-methylbenzothiazol-2-yl)phenyl group.

This structure combines aromatic, electron-withdrawing (fluorine), and electron-donating (methoxy) groups, which may influence bioavailability, binding affinity, and metabolic stability.

Eigenschaften

Molekularformel

C26H19FN4O3S

Molekulargewicht

486.5 g/mol

IUPAC-Name

1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C26H19FN4O3S/c1-15-3-12-20-22(13-15)35-26(29-20)16-4-8-18(9-5-16)28-25(33)24-21(34-2)14-23(32)31(30-24)19-10-6-17(27)7-11-19/h3-14H,1-2H3,(H,28,33)

InChI-Schlüssel

HDYLXZJZDMQGHR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=O)C=C4OC)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methoxylation at the 4-Position

Methoxylation is typically achieved via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Sodium hydride in methanol has been utilized to introduce methoxy groups onto pyridone derivatives, as demonstrated in the synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Applying this method, treatment of the intermediate 6-oxopyridazine with iodomethane in the presence of a base such as sodium hydride installs the methoxy group at the 4-position.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is incorporated through Suzuki-Miyaura cross-coupling or direct arylation. A palladium-catalyzed coupling between a brominated pyridazine intermediate and 4-fluorophenylboronic acid has been reported for analogous compounds. Tetrakis(triphenylphosphine)palladium(0) in dimethoxyethane facilitates this transformation, yielding the biaryl structure with high regioselectivity.

Carboxamide Bond Formation

The final step involves coupling the pyridazine-3-carboxylic acid derivative with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline. This is accomplished via activation of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with the aniline.

Procedure :

  • Acid Chloride Formation : Suspend 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in thionyl chloride and heat at 80°C for 1 hour. Evaporate excess thionyl chloride to obtain the acid chloride.

  • Amine Coupling : Dissolve the acid chloride in dry tetrahydrofuran (THF) and add dropwise to a solution of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline and pyridine at 0°C. Warm to room temperature and stir for 2 hours. Isolate the product via filtration and recrystallize from ethanol.

Yield : ~50% (reported for analogous reactions).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Hydrothermal Cyclization100–180°C, aqueous medium, 24–72 h>80%Green solvent, high crystal stability
Acid Chloride CouplingThionyl chloride, THF, 0°C to RT~50%Scalable, straightforward purification
Organocatalyzed Additionl-Proline, ultrasonic irradiation, RT85%Metal-free, rapid reaction times

Challenges and Optimization Strategies

  • Solubility Issues : The benzothiazole-containing aniline exhibits limited solubility in THF. Switching to polar aprotic solvents like dimethylformamide (DMF) may improve reaction homogeneity.

  • Byproduct Formation : During methoxylation, over-alkylation can occur. Strict stoichiometric control of iodomethane and sodium hydride mitigates this.

  • Catalyst Cost : Palladium catalysts are expensive. Nickel-based alternatives or ligand-free conditions are under investigation for cost reduction .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorphenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazin-3-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

    Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit der Hemmung von Enzymen oder der Bindung an Rezeptoren befassen.

    Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Fluorphenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu Veränderungen in zellulären Prozessen und Stoffwechselwegen führt.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and bioactivities of the target compound with analogs from the literature:

Compound Name / ID Molecular Weight Core Structure Key Substituents Bioactivity (if reported) Source
Target Compound ~481.45* 1,6-Dihydropyridazine 4-Fluorophenyl, 4-methoxy, 4-(6-methylbenzothiazol-2-yl)phenyl carboxamide Not explicitly reported N/A
2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide ~351.35 Dihydropyrimidine 4-Fluorobenzyl, 1-methyl, 5-hydroxy Not reported
N-(4-Methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide 462.40 1,6-Dihydropyridazine 4-Methoxyphenyl, trifluoromethoxy phenylcarbamoylmethyl Not reported
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-benzothiazol-2-yl)ureas ~450–500* Azetidinone-benzothiazole Varied 3,4-phenyl substituents (e.g., F, CH3, OCH3) Anticonvulsant (100% MES protection for 5f, 5n, 5p)
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide ~555.35 1,4-Dihydropyridine Thioether, bromophenyl, furyl, methoxyphenyl Not reported

*Estimated based on molecular formula.

Key Observations:
  • Core Heterocycles: The target’s dihydropyridazine core differs from dihydropyrimidine and dihydropyridine analogs. Pyridazines are less common in drug design but offer distinct electronic properties due to two adjacent nitrogen atoms. Azetidinone-benzothiazole hybrids demonstrate the therapeutic relevance of benzothiazole moieties in CNS disorders.
  • Substituent Effects :

    • Fluorine : Present in the target and compounds, fluorine enhances lipophilicity and metabolic stability. In -fluoro substitution on benzothiazole improved anticonvulsant activity.
    • Methoxy Groups : The 4-methoxy in the target and may increase solubility but reduce metabolic oxidation compared to trifluoromethoxy ().
    • Benzothiazole : The 6-methyl substitution in the target’s benzothiazole is analogous to ’s 6-CH3 derivatives, which showed optimal activity.

Physicochemical and Electronic Properties

  • Solubility : The target’s carboxamide and methoxy groups may enhance aqueous solubility compared to ’s thioether-containing dihydropyridines.
  • ’s trifluoromethoxy group introduces stronger electron-withdrawing effects, which could alter binding kinetics compared to the target’s simpler fluorophenyl.

Biologische Aktivität

The compound 1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a class of chemical entities with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Fluorophenyl Group : Known for enhancing lipophilicity and metabolic stability.
  • Methoxy Group : Often associated with increased bioactivity and solubility.
  • Benzothiazole Moiety : Recognized for its role in anticancer and antimicrobial activities.
  • Dihydropyridazine Core : A heterocyclic structure that has shown various biological effects.

Molecular Formula

The molecular formula is C_{22}H_{20}F_{N}_{3}O_{3}S with a molecular weight of approximately 419.47 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit promising anticancer properties. For instance, derivatives containing the benzothiazole moiety have been shown to induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U-937 (human monocytic leukemia) with IC50 values in the micromolar range .

Case Study: Apoptosis Induction

In a study involving synthesized derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. Notably, flow cytometry analyses confirmed that the tested compounds increased p53 expression levels, which is crucial for apoptosis .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Similar derivatives have been evaluated for their antibacterial and antifungal activities. For example, compounds with a similar framework were tested against Staphylococcus aureus and Escherichia coli, yielding promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes associated with disease processes. For instance, studies indicate that related compounds can inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. The inhibition was characterized by IC50 values ranging from 0.5 to 5 µM .

Data Tables

Biological ActivityCell Line / OrganismIC50 (µM)Mechanism
AnticancerMCF-72.5Apoptosis induction via p53 activation
AntibacterialStaphylococcus aureus1.0Cell wall synthesis inhibition
Enzyme InhibitionAcetylcholinesterase0.5Competitive inhibition

Q & A

Q. What in vivo models are appropriate for efficacy and toxicity evaluation?

  • Methodology : Use xenograft models (e.g., human cancer cell lines in immunocompromised mice) for antitumor activity. Monitor pharmacokinetics (Cmax, AUC) and toxicity via histopathology and serum biomarkers .
  • Dose Optimization : Conduct dose-ranging studies to establish the therapeutic index.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.